![molecular formula C12H21NO4 B1528918 Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1356164-00-5](/img/structure/B1528918.png)
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Descripción general
Descripción
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol . The IUPAC name for this compound is pent-4-en-1-yl (tert-butoxycarbonyl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point or solubility, were not available in the resources I found.Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
A study by Matt and Seebach (1998) discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This research demonstrates the preparation and modification of peptides through C-alkylation, employing mildly basic conditions to yield products with excellent average yields. The method facilitates the incorporation of alkylated aminomalonic acid residues into peptides, offering a valuable tool for peptide backbone modification (Thomas Matt, Dieter Seebach, 1998).
Polymer Science
Gao, Sanda, and Masuda (2003) explored the synthesis and properties of amino acid-based polyacetylenes. Their work involved the polymerization of novel amino acid-derived acetylene monomers, highlighting the significant potential of these compounds in creating polymers with unique properties, such as large specific rotations and helical conformations. This study underscores the importance of such derivatives in designing and synthesizing new polymeric materials with specific chiroptical properties (Guangzheng Gao, F. Sanda, T. Masuda, 2003).
Organic Synthesis Applications
Research by Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) on P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation illustrates the utility of tert-butylmethylphosphino groups in catalysis. These ligands, derived from tert-butyl and methylphosphino groups, showcase high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. Their application points to the broader relevance of tert-butyl derivatives in facilitating efficient and selective chemical transformations (T. Imamoto et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
pent-4-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMWXTURFKINAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B1528838.png)
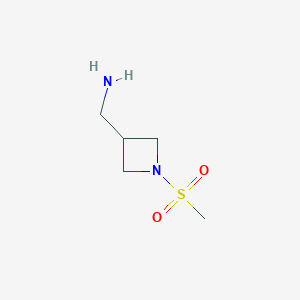


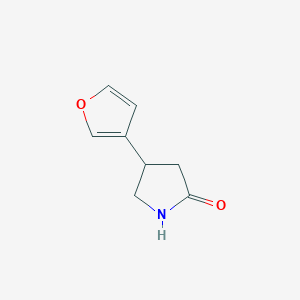
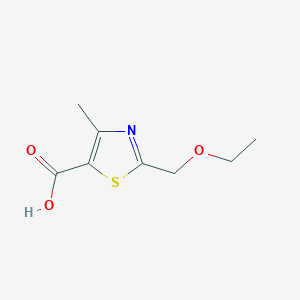

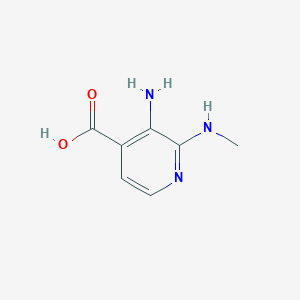
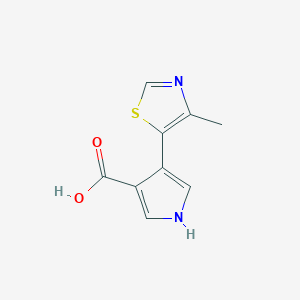
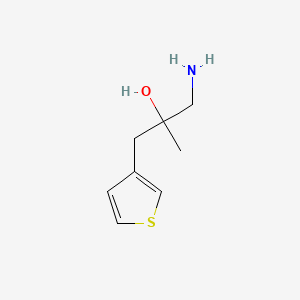


![5-[(3,4-Dimethoxyphenyl)methyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B1528857.png)